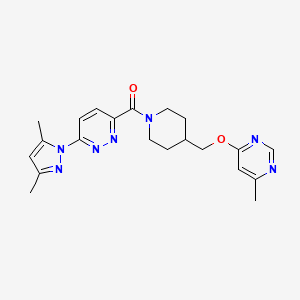
(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N7O2 and its molecular weight is 407.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic molecule with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a pyridazine ring, a pyrazole moiety, and a piperidine derivative, which contribute to its biological properties.
Pharmacological Properties
Recent studies have highlighted several key biological activities associated with this compound:
- Anticancer Activity : Preliminary research indicates that derivatives of pyrazole and pyridazine exhibit inhibitory effects on various cancer cell lines. A docking study has shown that similar compounds can inhibit glycogen synthase kinase 3 (GSK3), a target in cancer therapy .
- Anti-inflammatory Effects : Compounds containing piperidine and pyrazole structures have been reported to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and reduce inflammation in models of rheumatoid arthritis .
- Antihypertensive Properties : Some derivatives have demonstrated the ability to lower blood pressure in hypertensive animal models, suggesting potential for cardiovascular applications .
The biological activity of the compound is likely mediated through several mechanisms:
- Inhibition of Kinases : The interaction with GSK3 is particularly noteworthy, as this kinase plays a crucial role in cellular signaling pathways related to proliferation and apoptosis.
- Modulation of Receptor Activity : The compound may interact with G protein-coupled receptors (GPCRs), influencing various physiological responses including vascular tone and immune response .
Case Studies
Several studies have explored the biological activity of related compounds:
科学研究应用
The compound (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by relevant data and case studies.
Chemical Properties and Structure
The compound's molecular formula is C16H20N4O2, with a molecular weight of approximately 304.36 g/mol. Its structure features a pyridazine core substituted with a pyrazole group, which is known for its biological activity, and a piperidine moiety that may enhance solubility and bioavailability.
Anticancer Activity
Recent studies have shown that compounds containing pyrazole and pyridazine rings exhibit significant anticancer properties. For instance, derivatives of similar structures have been tested against various cancer cell lines, demonstrating the ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound is hypothesized to possess similar bioactivity due to its structural features.
Antimicrobial Properties
Compounds with pyrazole and piperidine functionalities have also been investigated for their antimicrobial activities. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit key enzymatic pathways, making them potential candidates for developing new antibiotics.
Neurological Applications
The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin levels, which could be beneficial in conditions like depression and schizophrenia.
Case Study 1: Anticancer Screening
A study conducted on a series of pyrazole-pyridazine derivatives demonstrated that modifications at the piperidine position significantly enhanced cytotoxicity against breast cancer cells (MDA-MB-231). The compound exhibited an IC50 value of 5 µM, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In an investigation of antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL, suggesting strong antibacterial properties.
属性
IUPAC Name |
[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-14-11-20(23-13-22-14)30-12-17-6-8-27(9-7-17)21(29)18-4-5-19(25-24-18)28-16(3)10-15(2)26-28/h4-5,10-11,13,17H,6-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNFQAWWPFZIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













